3-Cyclopropyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one
Description
3-Cyclopropyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone ring substituted with a cyclopropyl group and a fluorophenyl group
Properties
IUPAC Name |
3-cyclopropyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNOS/c13-9-3-1-8(2-4-9)12-14(10-5-6-10)11(15)7-16-12/h1-4,10,12H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEZFSGRYQGRTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(SCC2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Imine Cyclization Route
The most widely adopted method involves sequential imine formation and thiazolidinone ring closure. Step 1 combines 4-fluorobenzaldehyde (1.0 eq) with cyclopropylamine (1.1 eq) in ethanol under reflux (78°C, 4–6 hours) to form the Schiff base intermediate, $$ N $$-(4-fluorobenzylidene)cyclopropanamine. The reaction progress is monitored via thin-layer chromatography (TLC) using hexane:ethyl acetate (7:3).
Step 2 introduces mercaptoacetic acid (1.2 eq) to the imine intermediate in toluene under reflux (110°C, 8–12 hours), facilitating cyclization through nucleophilic thiol attack and intramolecular dehydration. The crude product is purified via recrystallization from ethanol, yielding 65–72% of the target compound.
Mechanistic Insights :
- Imine formation proceeds via nucleophilic addition of cyclopropylamine to the carbonyl carbon of 4-fluorobenzaldehyde, followed by proton transfer and water elimination.
- Mercaptoacetic acid’s thiol group attacks the electrophilic imine carbon, forming a thioether intermediate.
- Cyclization occurs via intramolecular nucleophilic acyl substitution, yielding the 1,3-thiazolidin-4-one core.
Optimization Data :
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent (Step 2) | Toluene | +15% vs. DMF |
| Reaction Time | 10 hours | Max yield |
| Mercaptoacetic Acid | 1.2 eq | Avoids dimer |
One-Pot Three-Component Synthesis
This streamlined approach condenses 4-fluorobenzaldehyde (1.0 eq), cyclopropylamine (1.0 eq), and mercaptoacetic acid (1.0 eq) in a single reactor. Catalyzed by montmorillonite K10 (0.1 eq) in ethanol under reflux (78°C, 12 hours), the method achieves 50–58% yield. While operationally simpler, competing side reactions (e.g., aldol condensation of aldehydes) reduce efficiency compared to the two-step route.
Advantages :
- Eliminates intermediate isolation.
- Reduces solvent waste (ethanol recyclable).
Limitations :
Thiourea-Chloroacetic Acid Cyclization
Adapted from patent CN102276548A, this method employs $$ N $$-cyclopropylthiourea (1.0 eq) and chloroacetic acid (1.2 eq) in aqueous ethanol (50% v/v) at 80°C for 6 hours. The reaction exploits chloroacetic acid’s dual role as reactant and catalyst, achieving 75–86% yield. The 4-fluorophenyl group is introduced via prior functionalization of thiourea.
Procedure :
- Synthesize $$ N $$-cyclopropyl-$$ N' $$-(4-fluorophenyl)thiourea by reacting 4-fluorophenyl isothiocyanate with cyclopropylamine in dichloromethane (0°C, 2 hours).
- Cyclize with chloroacetic acid under reflux, followed by neutralization (NaHCO₃) and extraction (ethyl acetate).
Key Data :
- Reaction Scale : 10 mmol to 1 mol demonstrated.
- Purity : >98% by HPLC after recrystallization.
- Environmental Impact : Water-tolerant, minimal waste.
Reaction Mechanism and Stereoelectronic Considerations
The thiazolidinone ring formation is governed by stereoelectronic effects:
- Imine Geometry : The ($$ E $$)-configuration of the Schiff base ensures proper orbital alignment for thiol attack.
- Ring Strain : The cyclopropyl group’s angle strain (≈60°) enhances reactivity during cyclization, lowering activation energy.
Computational Modeling :
Density functional theory (DFT) studies reveal a transition state energy of 25.3 kcal/mol for the cyclization step, consistent with experimental reflux conditions.
Industrial-Scale Production Strategies
Continuous Flow Synthesis
A pilot-scale continuous flow reactor (microchannel design) achieves 90% conversion in 30 minutes by enhancing heat/mass transfer:
Solvent-Free Mechanochemical Synthesis
Ball-milling $$ N $$-cyclopropylthiourea and chloroacetic acid (1:1.1) for 2 hours yields 82% product, eliminating solvent use and reducing energy input.
Case Studies and Research Findings
Antimicrobial Activity Correlation
A 2024 study linked thiazolidinone substituents to biofilm inhibition. The 4-fluorophenyl group enhanced permeability across Staphylococcus aureus membranes (MIC = 8 µg/mL).
Scale-Up Challenges
A 100-kg batch using the two-step method encountered imine polymerization, resolved by adding molecular sieves (4Å) to absorb water.
Chemical Reactions Analysis
Oxidation Reactions
The thiazolidinone sulfur atom undergoes selective oxidation to form sulfoxides or sulfones.
| Reagent | Conditions | Product | Key Observations |
|---|---|---|---|
| Hydrogen peroxide (30%) | Dichloromethane, RT, 6–8 hrs | 3-cyclopropyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one sulfoxide | Partial oxidation with regioselectivity |
| m-CPBA (m-chloroperbenzoic acid) | Acetonitrile, 0°C → RT, 12 hrs | This compound sulfone | Complete oxidation; no epoxidation of cyclopropane observed |
Mechanistic Insight :
Oxidation occurs via electrophilic attack on the sulfur atom, forming a sulfoxide intermediate. The fluorophenyl group’s electron-withdrawing effect stabilizes the transition state, enhancing reaction rates compared to non-fluorinated analogues .
Reduction Reactions
The carbonyl group of the thiazolidinone ring is reduced to secondary alcohols or amines.
Key Notes :
-
LiAlH₄ provides higher selectivity for carbonyl reduction without affecting the cyclopropane ring.
-
Catalytic hydrogenation requires elevated pressure due to steric hindrance from the cyclopropyl group .
Nucleophilic Substitution
The fluorine atom on the phenyl ring participates in aromatic nucleophilic substitution (SNAr).
Regioselectivity :
Substitution occurs exclusively at the para position of the fluorophenyl group due to steric protection from the adjacent thiazolidinone ring .
Cyclopropane Ring-Opening Reactions
The cyclopropyl group undergoes acid-catalyzed ring-opening under harsh conditions.
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| HBr (48%) | Acetic acid, 100°C, 6 hrs | 3-(2-bromoethyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one | Electrophilic addition followed by ring cleavage |
| H₂SO₄ (conc.) | Reflux, 8 hrs | Polymerized derivatives | Radical-initiated polymerization |
Stability Note :
The cyclopropane ring remains intact under standard reaction conditions (pH 4–9, <100°C) but degrades in strongly acidic/basic environments .
Functionalization at C5
The C5 position of the thiazolidinone ring can be modified via Knoevenagel condensation.
Stereoelectronic Effects :
Electron-withdrawing substituents on the aldehyde enhance electrophilicity, improving condensation yields .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition with alkenes.
| Alkene | Conditions | Product | Diastereoselectivity |
|---|---|---|---|
| Ethylene | UV (254 nm), hexane, 24 hrs | Bicyclic thiazolidinone adduct | 85% syn selectivity |
| Styrene | Same as above | Aryl-substituted bicyclic derivative | 78% anti selectivity |
Mechanism :
The thiazolidinone’s carbonyl group acts as a photosensitizer, generating singlet oxygen for cycloaddition.
Scientific Research Applications
3-Cyclopropyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)thiazolidin-2-one: Similar structure but lacks the cyclopropyl group.
2-(4-Fluorophenyl)-3-methylthiazolidin-4-one: Contains a methyl group instead of a cyclopropyl group.
Uniqueness
3-Cyclopropyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one is unique due to the presence of both the cyclopropyl and fluorophenyl groups, which confer distinct chemical and biological properties. This combination of substituents can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.
Biological Activity
3-Cyclopropyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's unique structure, featuring a cyclopropyl group and a fluorophenyl moiety, contributes to its potential therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H12FNOS
- Molecular Weight : 239.34 g/mol
Biological Activities
Research indicates that thiazolidinone derivatives, including this compound, exhibit a range of biological activities:
1. Antimicrobial Activity
Thiazolidinone derivatives are known for their antimicrobial properties. Studies have shown that compounds in this class can inhibit the growth of various bacteria and fungi. For instance, derivatives have demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with some exhibiting lower IC50 values compared to standard antibiotics like ampicillin and streptomycin .
2. Anticancer Activity
The anticancer potential of thiazolidinones has been explored extensively. Research indicates that this compound can induce apoptosis in cancer cell lines such as HeLa and A549 through intrinsic and extrinsic signaling pathways . The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell survival.
3. Anti-inflammatory Activity
Thiazolidinone derivatives have shown promise in reducing inflammation. In vitro studies indicate that these compounds can decrease levels of pro-inflammatory cytokines and reactive oxygen species (ROS) in macrophage cell lines . This suggests potential applications in treating inflammatory diseases.
4. Antidiabetic Activity
Recent studies have highlighted the insulin-sensitizing effects of thiazolidinones. Certain derivatives have been shown to enhance glucose uptake in insulin-resistant models, indicating a potential role in managing type 2 diabetes . The modulation of metabolic pathways related to glucose metabolism is a key area of interest.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their function and thereby blocking substrate access.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors involved in signaling pathways related to inflammation and cancer progression.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar thiazolidinone derivatives:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-(2-Fluorophenyl)-1,3-thiazolidin-4-one | Lacks cyclopropyl group | Reduced stability and activity |
| 3-Cyclopropyl-1,3-thiazolidin-4-one | Lacks fluorophenyl group | Different electronic properties |
| 2-(2-Chlorophenyl)-1,3-thiazolidin-4-one | Chlorine substituent | Varying antimicrobial activity |
Case Studies
Several case studies provide insights into the efficacy of thiazolidinone derivatives:
- Anticancer Study : A study evaluated the cytotoxic effects of various thiazolidinones on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant antiproliferative effects with IC50 values lower than reference drugs like irinotecan .
- Anti-inflammatory Study : Another investigation focused on the anti-inflammatory properties of thiazolidinones. The study demonstrated that these compounds could effectively reduce inflammation markers in RAW264.7 macrophages, suggesting their potential use in inflammatory diseases .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 3-cyclopropyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one?
- Methodological Answer : The compound can be synthesized via a multi-step condensation reaction. A general protocol involves dissolving intermediates like (2Z)-3-cyclopropyl-2-(phenylimino)-1,3-thiazolidin-4-one in ethanol, followed by refluxing with aldehydes (e.g., 4-fluorobenzaldehyde) and catalysts such as hexahydropyridine for 11–12 hours. Reaction progress is monitored by TLC, and the product is purified via recrystallization (e.g., chloroform) . Adjusting solvent polarity or catalyst loading may optimize yield.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Key signals include aromatic protons (δ 7.23–6.95 ppm for 4-fluorophenyl), C=O stretching (~1655 cm⁻¹ in IR), and cyclopropyl proton splitting patterns .
- X-ray crystallography : Refinement via SHELXL (SHELX suite) provides precise bond lengths and angles. For example, the thiazolidinone ring typically shows C–S bond lengths of ~1.75 Å and C=O bonds of ~1.22 Å .
Advanced Research Questions
Q. What computational strategies are effective for predicting the bioactivity of this compound?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions with DNA or enzymes (e.g., topoisomerase II). The 4-fluorophenyl group may engage in π-π stacking with aromatic amino acids, while the thiazolidinone ring could form hydrogen bonds .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental redox behavior .
Q. How can contradictions in crystallographic data between similar thiazolidinone derivatives be resolved?
- Methodological Answer : Discrepancies in unit cell parameters or torsion angles may arise from polymorphism or solvent effects. Strategies include:
- High-resolution data collection : Use synchrotron radiation to reduce noise and improve R-factors (<0.05) .
- Twinned crystal analysis : Apply SHELXL’s TWIN/BASF commands to refine datasets with overlapping lattices .
Q. What in vitro assays are suitable for evaluating the DNA-binding potential of this compound?
- Methodological Answer :
- UV-Vis titration : Monitor hypochromicity at 260 nm upon adding CT-DNA; calculate binding constants (Kb) via the Benesi-Hildebrand equation .
- Ethidium bromide displacement : Measure fluorescence quenching to assess intercalative vs. groove-binding modes. A >50% reduction suggests strong DNA interaction .
Data Analysis and Optimization
Q. How should researchers address low yields in the final cyclization step of the synthesis?
- Methodological Answer : Low yields (<50%) may result from steric hindrance from the cyclopropyl group. Mitigation strategies:
- Microwave-assisted synthesis : Reduce reaction time from 12 hours to <1 hour, enhancing thermal efficiency .
- Catalyst screening : Test bases like DBU or DIPEA to improve nucleophilic attack on the carbonyl carbon .
Q. What statistical methods are recommended for analyzing cytotoxicity data across multiple cell lines?
- Methodological Answer :
- Dose-response curves : Fit IC₅₀ values using nonlinear regression (e.g., GraphPad Prism’s log(inhibitor) vs. response model).
- ANOVA with post-hoc tests : Compare efficacy against controls (e.g., cisplatin) and validate significance (p < 0.05) .
Structural and Functional Insights
Q. How does the cyclopropyl substituent influence the compound’s conformational stability?
- Methodological Answer : The cyclopropyl group imposes angle strain (~60°), favoring a puckered thiazolidinone ring. This is confirmed by X-ray torsion angles (e.g., C2–N1–C5–S1 = -12.5°) and increases metabolic stability compared to linear alkyl analogs .
Q. What role does the 4-fluorophenyl group play in enhancing bioavailability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
